
5-(Bromomethyl)-6-iodo-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(Bromomethyl)-6-iodo-1,3-benzodioxole is a halogenated derivative of 1,3-benzodioxole, which is a chemical structure of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this compound, they offer insights into related halogenated benzodioxoles and their chemical properties and applications.
Synthesis Analysis
The synthesis of halogenated benzodioxoles and their derivatives is a topic of interest in the field of organic chemistry. For instance, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo diethylbenzo trichalcogenoles demonstrates the potential for creating complex molecules from simpler halogenated precursors . Similarly, the CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters indicates that halogenated benzodioxoles could undergo further functionalization through catalytic processes .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of halogenated benzodioxoles. For example, the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene have been elucidated, showing features like hydrogen bonding and pi-pi interactions . This suggests that the molecular structure of this compound could also be characterized by similar interactions.
Chemical Reactions Analysis
The reactivity of halogenated benzodioxoles can lead to various chemical transformations. The preparation of stable azidoiodinanes from benziodoxoles indicates that halogen atoms on the benzodioxole ring can be substituted with other functional groups, such as azide . This reactivity could be relevant for the synthesis of new derivatives of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzodioxoles are influenced by their molecular structure. For instance, the analysis of 5-bromo-5-nitro-1,3-dioxane (Bronidox) includes its chemicophysical properties and its role as an antimicrobial agent in cosmetics . This highlights the importance of understanding the properties of such compounds for their practical applications. The insecticidal activity of a methoxy-substituted benzodioxole against the Colorado potato beetle also demonstrates the biological activity that can be associated with these compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Properties
5-(Bromomethyl)-6-iodo-1,3-benzodioxole derivatives demonstrate significant anticancer and antibacterial properties. A study found that certain derivatives in this class showed greater anticancer and antibacterial potency than standard reference compounds, cisplatin and cinoxacin, respectively. This highlights their potential as effective agents in treating cancer and bacterial infections (Gupta et al., 2016).
Synthetic Applications
These compounds have shown promise in the field of synthetic chemistry. For example, bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles has been achieved by protecting specific positions of the molecule, thus allowing for the creation of various derivatives after protodesilylation (Gorecka et al., 2004).
Cytostatic Activity
Research has also revealed that some derivatives of this compound have cytostatic activities, inhibiting the growth of cancer cells. This further supports their potential use in cancer therapy (De las Heras et al., 1979).
Antifungal Properties
These compounds have been synthesized and shown to possess antifungal properties. This expands their potential application in agriculture for protecting crops against fungal infections (Runru, 2013).
Alkylation of Nucleosides
Another significant application is in the field of nucleoside modification. Derivatives of this compound have been used for the synthesis of alkylating agents that modify nucleosides, which has implications in the development of novel pharmaceuticals (De las Heras et al., 1979).
Wirkmechanismus
Mode of Action
It is possible that the bromomethyl and iodo groups on the benzodioxole ring structure could potentially react with biological targets, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 5-(Bromomethyl)-6-iodo-1,3-benzodioxole are not clearly defined. Given the compound’s structure, it might be involved in various biochemical reactions. Without specific research on this compound, it is challenging to accurately summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise in a particular field (like medicinal chemistry or materials science), further studies might focus on optimizing its synthesis, exploring its reactivity, or investigating its mechanism of action .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-6-iodo-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDLFDFGPIQUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CBr)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

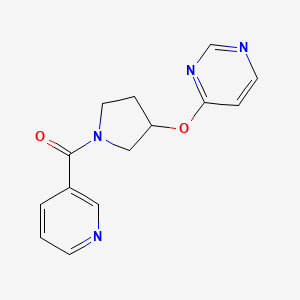
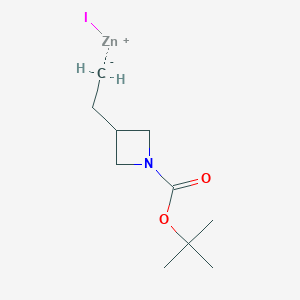
![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)
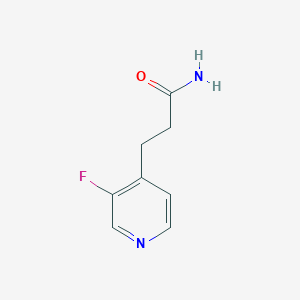
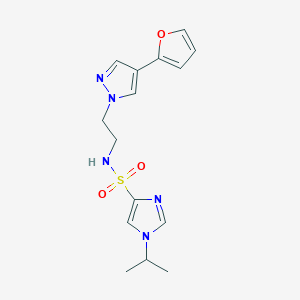
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)
![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)
![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)
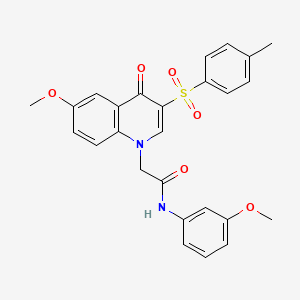
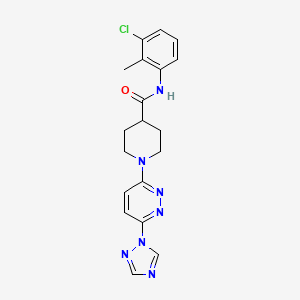

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)